2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
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Overview
Description
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol is an organic compound characterized by the presence of both sulfur and hydroxyl functional groups. This compound is part of the family of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol typically involves the reaction of ethylsulfanylacetylene with a suitable thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced sulfur-containing compounds.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes.
Scientific Research Applications
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein function and activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Methylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
- 2-{[(Propylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
- 2-{[(Butylsulfanyl)ethynyl]sulfanyl}ethan-1-ol
Uniqueness
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol is unique due to its specific combination of ethylsulfanyl and hydroxyl functional groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
112164-95-1 |
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Molecular Formula |
C6H10OS2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethynylsulfanyl)ethanol |
InChI |
InChI=1S/C6H10OS2/c1-2-8-5-6-9-4-3-7/h7H,2-4H2,1H3 |
InChI Key |
AOTCAVLLSXIXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC#CSCCO |
Origin of Product |
United States |
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